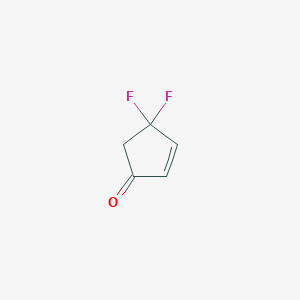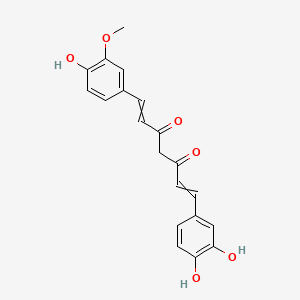
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monodemethylcurcumin, also known as 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a derivative of curcumin, a natural compound found in the rhizomes of turmeric (Curcuma longa). Curcumin is well-known for its vibrant yellow color and extensive use in traditional medicine. Monodemethylcurcumin retains many of the beneficial properties of curcumin but with slight structural modifications that can enhance its biological activity and stability .
準備方法
Synthetic Routes and Reaction Conditions: Monodemethylcurcumin can be synthesized through various methods, including the mechanochemical method, which is an efficient green method for the synthesis of organic compounds. This method involves the use of mechanical force to drive chemical reactions, often resulting in higher yields and fewer by-products.
Industrial Production Methods: Industrial production of monodemethylcurcumin typically involves the extraction of curcumin from turmeric, followed by selective demethylation processes. Advanced extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, are employed to obtain high-purity curcumin, which is then chemically modified to produce monodemethylcurcumin .
化学反応の分析
Types of Reactions: Monodemethylcurcumin undergoes various chemical reactions, including:
Oxidation: Monodemethylcurcumin can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Monodemethylcurcumin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of curcuminoids and their derivatives.
作用機序
Monodemethylcurcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits key enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Anticancer Activity: Monodemethylcurcumin modulates various signaling pathways, including the nuclear factor-kappa B pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
Monodemethylcurcumin is part of the curcuminoid family, which includes:
Curcumin: The primary component of turmeric, known for its broad-spectrum biological activities.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with similar but slightly different biological properties.
Bis-demethoxycurcumin: Lacks two methoxy groups, often used in comparative studies to understand the role of methoxy groups in curcuminoid activity.
Uniqueness of Monodemethylcurcumin: Monodemethylcurcumin’s unique structure, with one less methoxy group than curcumin, enhances its solubility and bioavailability. This structural modification also allows for more targeted interactions with biological molecules, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFJIZJLZXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
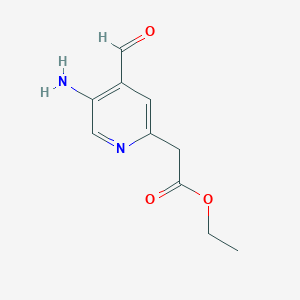
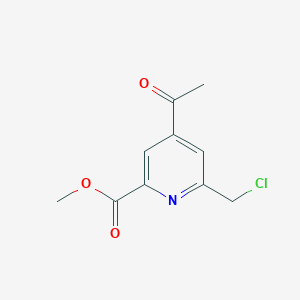
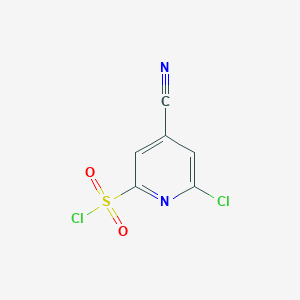
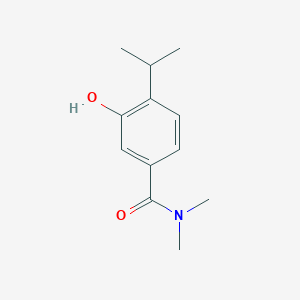
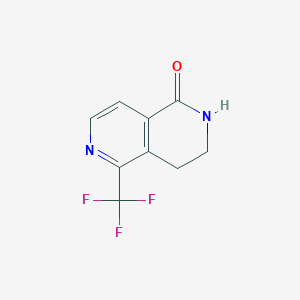
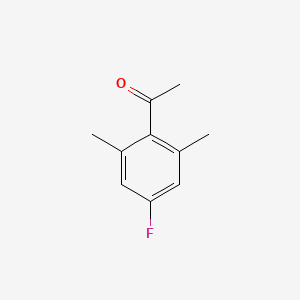
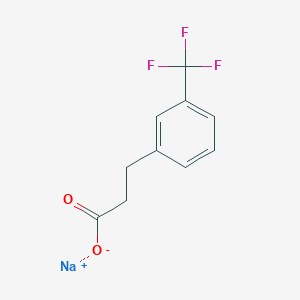

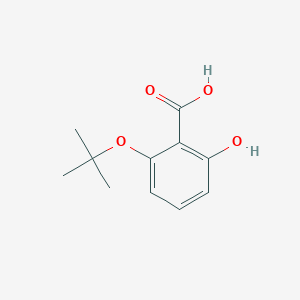
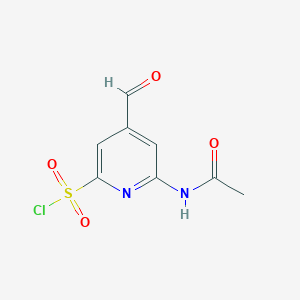
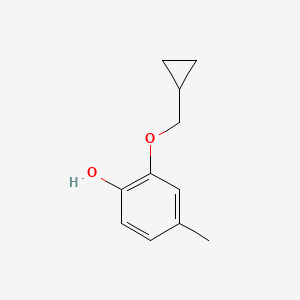

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
